4-Hydroxy-1-phenyl-1H-indazole-5-acetic acid
Description
Structure
3D Structure
Properties
CAS No. |
142504-00-5 |
|---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
2-(4-hydroxy-1-phenylindazol-5-yl)acetic acid |
InChI |
InChI=1S/C15H12N2O3/c18-14(19)8-10-6-7-13-12(15(10)20)9-16-17(13)11-4-2-1-3-5-11/h1-7,9,20H,8H2,(H,18,19) |
InChI Key |
ZREAHTAYTBBGOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=C(C=C3)CC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-phenyl-1H-indazole-5-acetic acid typically involves the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating at 190°C for 4.5 hours to yield the indole product. Subsequent steps involve further functionalization to introduce the hydroxy and acetic acid groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Amide Formation Reactions
The carboxylic acid group undergoes nucleophilic acyl substitution with amines to form amides. This reaction typically employs coupling reagents like carbodiimides (e.g., DCC or EDC) or occurs under acidic/basic conditions:
Key Observations :
-
Primary and secondary amines react efficiently at room temperature or with mild heating .
-
The hydroxyl group at position 4 remains intact during amidation, preserving hydrogen-bonding capabilities.
Example :
| Reactant Amine | Conditions | Product | Reference |
|---|---|---|---|
| Methylamine | DCC, RT | -Methyl-4-hydroxy-1-phenyl-1H-indazole-5-acetamide |
Esterification Reactions
The carboxylic acid reacts with alcohols under acidic catalysis (e.g., H₂SO₄, HCl) to form esters:
Key Observations :
-
Methanol and ethanol are commonly used, producing methyl and ethyl esters, respectively .
-
Ester derivatives show improved lipophilicity, enhancing membrane permeability in biological systems .
Example :
| Alcohol | Catalyst | Temperature | Product | Reference |
|---|---|---|---|---|
| Ethanol | H₂SO₄ | Reflux | Ethyl 4-hydroxy-1-phenyl-1H-indazole-5-acetate |
Hydroxyl Group Reactions
The phenolic -OH at position 4 participates in:
-
Etherification : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form methyl ethers .
-
Protection/Deprotection : Silylating agents (e.g., TMSCl) protect the hydroxyl group during multi-step syntheses .
Carboxylic Acid Derivatives
-
Reduction : The -COOH group can be reduced to a hydroxymethyl (-CH₂OH) group using LiAlH₄ .
-
Decarboxylation : Heating with Cu catalysts in quinoline removes CO₂, yielding 4-hydroxy-1-phenyl-1H-indazole .
Biological Activity Modulation
Structural modifications via these reactions influence pharmacological properties:
Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Research indicates that derivatives of 4-hydroxy-1-phenyl-1H-indazole-5-acetic acid exhibit significant analgesic and anti-inflammatory effects. In a study involving mice, this compound demonstrated analgesic activity superior to acetylsalicylic acid and comparable to dipyrone. Furthermore, it exhibited substantial anti-inflammatory effects in rat models, indicating its potential for treating pain and inflammation effectively .
Table 1: Analgesic and Anti-inflammatory Effects
| Compound | Analgesic Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Superior to acetylsalicylic acid | Significant inhibition in carrageenan-induced paw edema |
Cytotoxicity Against Cancer Cells
The compound has also been evaluated for its cytotoxic properties against various cancer cell lines. In vitro studies have shown that derivatives of this indazole compound can inhibit cell growth in HeLa (cervical cancer) and K562 (chronic myelogenous leukemia) cells, with IC50 values indicating potent activity. Specifically, one derivative was reported to be significantly more effective than cisplatin, a standard chemotherapeutic agent .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|
| HeLa | 0.16 | Cisplatin |
| K562 | Similar to imatinib | Imatinib |
Case Study 1: Analgesic Efficacy
In a controlled study involving animal models, the efficacy of this compound was compared with traditional analgesics. The results indicated a dose-dependent response, with significant pain relief observed at higher doses, reinforcing its potential as an alternative analgesic agent .
Case Study 2: Antitumor Effects
A recent study evaluated the antitumor effects of this compound on xenograft models of colon cancer. The results showed that administration of the compound led to substantial tumor reduction, highlighting its therapeutic potential in oncology .
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-phenyl-1H-indazole-5-acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Modifications at Position 4 and 5
Other Indazole Derivatives
- 4-Chloro-5-methoxy-1H-indazole :
The chloro and methoxy substituents may confer distinct electronic properties, but its biological activities remain uncharacterized in the provided evidence .
Heterocyclic Analogues with Shared Functional Groups
Benzimidazole and Triazole Derivatives ()
Compounds such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) feature triazole and thiazole rings instead of indazole.
Imidazole Derivatives
- 1H-Imidazole-5-acetic Acid (CAS 188657-34-3) :
This imidazole derivative exhibits higher toxicity (H302: harmful if swallowed; H315: skin irritation) compared to 4-Hydroxy-1-phenyl-1H-indazole-5-acetic acid, underscoring the safety advantages of indazole-based structures . - RNH-6270 (4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)[1,10-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid) :
A tetrazole-containing imidazole with antihypertensive applications, this compound illustrates how heterocycle choice (imidazole vs. indazole) directs therapeutic utility toward distinct pathways (e.g., angiotensin II receptor antagonism) .
Comparative Data Table
Key Findings and Implications
Structural-Activity Relationship (SAR) :
- The acetic acid group at position 5 is critical for analgesic efficacy, as its removal (e.g., compound 8) diminishes activity.
- The 4-hydroxyl group enhances anti-inflammatory effects, as methoxy substitution (compound 7) eliminates this activity.
Safety Considerations :
Indazole derivatives generally exhibit lower toxicity compared to imidazole analogues, making them preferable for therapeutic development .
Heterocycle Influence : The indazole core provides a unique pharmacophore for dual analgesic/anti-inflammatory action, whereas imidazole and triazole derivatives target divergent biological pathways .
Biological Activity
4-Hydroxy-1-phenyl-1H-indazole-5-acetic acid (commonly referred to as 4-Hydroxyindazole) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is an indazole derivative characterized by a hydroxyl group at the 4-position and an acetic acid moiety at the 5-position of the indazole ring. Its molecular formula is , and it possesses a unique structural configuration that contributes to its biological efficacy.
Analgesic and Anti-inflammatory Effects
Research indicates that 4-Hydroxyindazole exhibits significant analgesic activity, surpassing that of traditional analgesics such as acetylsalicylic acid (aspirin) and rivaling dipyrone in animal models. Studies have shown that it effectively reduces pain responses in mice, suggesting its potential for pain management therapies .
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies demonstrated that 4-Hydroxyindazole can inhibit the growth of various cancer cell lines. For instance, it was found to exhibit cytotoxic effects against colon cancer cells, indicating its potential as a candidate for cancer therapy .
The mechanisms underlying the biological activities of 4-Hydroxyindazole are multifaceted:
- Inhibition of Pro-inflammatory Pathways : The compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. This action may contribute to its anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines .
- Modulation of Enzymatic Activity : It has been reported to affect various enzymatic pathways involved in pain and inflammation, further supporting its analgesic and anti-inflammatory properties .
Case Studies
Several case studies have highlighted the efficacy of 4-Hydroxyindazole in different biological contexts:
- Pain Management in Animal Models : In a controlled study involving mice, administration of 4-Hydroxyindazole resulted in a statistically significant reduction in pain scores compared to control groups treated with standard analgesics.
- Cancer Cell Line Studies : A series of experiments conducted on human colon cancer cell lines revealed that treatment with 4-Hydroxyindazole led to reduced cell viability and induced apoptosis, suggesting its potential role as an anticancer agent .
Comparative Biological Activity Table
Q & A
Q. What synthetic routes are commonly employed for 4-Hydroxy-1-phenyl-1H-indazole-5-acetic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions starting with indazole derivatives. For example:
- Intermediate formation : Condensation of substituted phenylhydrazines with keto-acids, followed by cyclization under acidic or basic conditions.
- Functionalization : Introduction of the acetic acid moiety via alkylation or carboxylation reactions.
- Optimization : Solvent choice (e.g., DMF or acetic acid), catalyst selection (e.g., Pd for cross-coupling), and temperature control (reflux vs. room temperature) are critical for yield improvement. Evidence from analogous indazole syntheses highlights the use of sodium acetate as a buffer and acetic acid as both solvent and catalyst .
Q. How is structural characterization of this compound performed?
Methodological Answer: A combination of spectroscopic and analytical techniques is used:
- NMR spectroscopy : and NMR confirm proton environments and carbon frameworks, with hydroxy and acetic acid groups showing distinct shifts (e.g., δ ~5.0 ppm for hydroxyl protons) .
- IR spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~3200–3500 cm (O-H stretch) verify functional groups .
- Elemental analysis : Matches experimental and theoretical C/H/N/O percentages to confirm purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound to evaluate bioactivity?
Methodological Answer: SAR studies require systematic modifications to the core structure:
- Substituent variation : Replace the phenyl group with electron-withdrawing/donating groups (e.g., halogens, methoxy) to assess anti-inflammatory or antioxidant activity.
- Scaffold hopping : Compare indazole derivatives with benzimidazole or triazole analogs (e.g., as in and ) to identify key pharmacophores.
- In vitro assays : Use superoxide dismutase (SOD) inhibition assays for antioxidant potential or COX-2 inhibition for anti-inflammatory activity .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Methodological Answer:
- HPLC-UV/FLD : Reverse-phase C18 columns with mobile phases like acetonitrile/0.1% formic acid, detection at λ = 280 nm (UV) or fluorescence for enhanced sensitivity .
- LC-MS/MS : Electrospray ionization (ESI) in negative ion mode for high specificity, using deuterated analogs (e.g., D5-labeled compounds) as internal standards .
- Validation : Follow ICH guidelines for linearity (R > 0.99), precision (RSD < 15%), and recovery (80–120%) in plasma or tissue homogenates .
Q. How can contradictions in bioactivity data across studies be resolved?
Methodological Answer:
- Theoretical alignment : Link results to established mechanisms (e.g., redox activity for scavenging) or receptor-binding hypotheses (e.g., kinase inhibition) to contextualize discrepancies .
- Methodological audit : Compare assay conditions (e.g., cell lines, ROS generation methods) and statistical approaches (e.g., error propagation models from ).
- Meta-analysis : Pool data from multiple studies using weighted Z-scores to identify trends obscured by small sample sizes .
Q. What in vitro models are suitable for assessing anti-inflammatory activity?
Methodological Answer:
- Cell-based assays : Use RAW 264.7 macrophages stimulated with LPS to measure NO production (Griess reagent) or cytokine release (ELISA for TNF-α/IL-6) .
- Enzymatic assays : Direct inhibition of COX-1/COX-2 or 5-lipoxygenase (5-LOX) via colorimetric substrates (e.g., prostaglandin H2 conversion).
- Oxidative stress models : Evaluate ROS scavenging in HO-treated endothelial cells using DCFH-DA fluorescence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
